3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea
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Overview
Description
3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea typically involves the reaction of 2-hydroxy-5-(trifluoromethyl)aniline with dimethylcarbamoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the dimethylcarbamoyl chloride, forming the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with target proteins, while the dimethylurea moiety can participate in various biochemical interactions. These combined effects can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)-2-pyridone
- 5-(Trifluoromethyl)-2-pyridinol
Uniqueness
Compared to similar compounds, 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea is unique due to the presence of the dimethylurea moiety, which can significantly influence its chemical reactivity and biological activity. The combination of the trifluoromethyl group and the hydroxy group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[2-hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-15(2)9(17)14-7-5-6(10(11,12)13)3-4-8(7)16/h3-5,16H,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGDKOIFVAHGCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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